Cas no 14717-00-1 (1,4-Dioxane-2-carbonitrile)

1,4-Dioxane-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxane-2-carbonitrile
- 2-Cyan-1.4-dioxan
- P-DIOXANE-2-CARBONITRILE
- SCHEMBL668555
- MFCD08703641
- CS-0358046
- BS-36844
- 14717-00-1
- 2-cyano-1,4-dioxane
- NZQWLOOEEUGXBA-UHFFFAOYSA-N
- DTXSID90544665
-
- MDL: MFCD08703641
- インチ: InChI=1S/C5H7NO2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2
- InChIKey: NZQWLOOEEUGXBA-UHFFFAOYSA-N
- SMILES: C1COC(C#N)CO1
計算された属性
- 精确分子量: 113.04800
- 同位素质量: 113.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 115
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 42.2Ų
じっけんとくせい
- PSA: 42.25000
- LogP: -0.07462
1,4-Dioxane-2-carbonitrile Security Information
1,4-Dioxane-2-carbonitrile 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,4-Dioxane-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB534595-1 g |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 1g |
€529.00 | 2022-07-29 | |
abcr | AB534595-250 mg |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 250MG |
€321.00 | 2022-07-29 | |
Chemenu | CM181563-1g |
1,4-dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$441 | 2023-03-06 | |
abcr | AB534595-1g |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 1g |
€385.20 | 2024-08-02 | |
1PlusChem | 1P007YD3-1g |
1,4-Dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$242.00 | 2025-02-22 | |
Ambeed | A654636-10g |
1,4-Dioxane-2-carbonitrile |
14717-00-1 | 95+% | 10g |
$3149.0 | 2024-04-23 | |
abcr | AB534595-10g |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 10g |
€1751.80 | 2024-08-02 | |
eNovation Chemicals LLC | Y1261848-1g |
1,4-Dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$320 | 2025-02-20 | |
eNovation Chemicals LLC | Y1261848-1g |
1,4-Dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$320 | 2025-02-25 | |
eNovation Chemicals LLC | Y1261848-1g |
1,4-Dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$320 | 2024-06-07 |
1,4-Dioxane-2-carbonitrile 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
1,4-Dioxane-2-carbonitrileに関する追加情報
Introduction to 1,4-Dioxane-2-carbonitrile (CAS No. 14717-00-1)
1,4-Dioxane-2-carbonitrile, with the chemical formula C₄H₂N₂O, is a significant intermediate in organic synthesis and pharmaceutical chemistry. Its molecular structure features a dioxane ring substituted with a nitrile group at the 2-position, making it a versatile building block for various functionalized compounds. This compound has garnered attention in recent years due to its utility in the development of novel pharmaceuticals and agrochemicals.
The synthesis of 1,4-Dioxane-2-carbonitrile typically involves the reaction of dioxane derivatives with cyanating agents under controlled conditions. One of the most common methods involves the nucleophilic substitution of hydroxyl groups in dioxane with cyanide sources, such as potassium cyanide or sodium cyanide, in the presence of a catalyst. Recent advancements in green chemistry have led to the exploration of more environmentally benign routes, including the use of biocatalysts and solvent-free conditions to enhance yield and reduce waste.
In the realm of pharmaceutical research, 1,4-Dioxane-2-carbonitrile has been utilized as a precursor in the synthesis of bioactive molecules. Its nitrile group can be further functionalized through hydrolysis to form carboxylic acids or through reduction to form amines, providing access to a wide array of pharmacophores. For instance, researchers have employed this compound in the development of novel inhibitors targeting enzyme systems involved in inflammatory pathways. These inhibitors exhibit promising preclinical activity and are being investigated for their potential in treating chronic inflammatory diseases.
Moreover, the dioxane core of 1,4-Dioxane-2-carbonitrile offers unique electronic and steric properties that make it valuable in material science applications. The compound has been explored as a monomer in polymer synthesis, where its rigid structure can impart desirable mechanical and thermal properties to the resulting materials. Recent studies have demonstrated its incorporation into conductive polymers used in organic electronics, showcasing its potential beyond traditional pharmaceutical applications.
The chemical reactivity of 1,4-Dioxane-2-carbonitrile also makes it a valuable tool in synthetic organic chemistry. The nitrile group serves as a versatile handle for further derivatization, allowing chemists to construct complex molecular architectures efficiently. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful in incorporating aryl or heteroaryl groups onto the dioxane ring, expanding its utility in drug discovery efforts.
Recent computational studies have shed light on the mechanistic aspects of reactions involving 1,4-Dioxane-2-carbonitrile, providing insights into how its structure influences reactivity and selectivity. These studies have helped optimize synthetic protocols by identifying key intermediates and transition states. Such computational approaches are increasingly integral to modern drug design pipelines, enabling faster and more efficient development of novel therapeutics.
In conclusion, 1,4-Dioxane-2-carbonitrile (CAS No. 14717-00-1) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers alike. As advancements continue to emerge in synthetic methodologies and drug discovery technologies, the importance of this compound is expected to grow further.
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